(2alpha,4aalpha8aalpha)-3,4,4a,5,6,8a-Hexahydro-2,5,5,8a-tetramethyl-2H-1-benzopyran
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Overview
Description
(2alpha,4aalpha8aalpha)-3,4,4a,5,6,8a-Hexahydro-2,5,5,8a-tetramethyl-2H-1-benzopyran is a complex organic compound with a unique structure It is a derivative of benzopyran, characterized by its hexahydro configuration and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2alpha,4aalpha8aalpha)-3,4,4a,5,6,8a-Hexahydro-2,5,5,8a-tetramethyl-2H-1-benzopyran involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the correct formation of the hexahydro structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent production rates.
Chemical Reactions Analysis
Types of Reactions
(2alpha,4aalpha8aalpha)-3,4,4a,5,6,8a-Hexahydro-2,5,5,8a-tetramethyl-2H-1-benzopyran can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, (2alpha,4aalpha8aalpha)-3,4,4a,5,6,8a-Hexahydro-2,5,5,8a-tetramethyl-2H-1-benzopyran is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. Researchers investigate its interactions with various biological targets to understand its effects on cellular processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique structure may offer advantages in drug design and development.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (2alpha,4aalpha8aalpha)-3,4,4a,5,6,8a-Hexahydro-2,5,5,8a-tetramethyl-2H-1-benzopyran involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of benzopyran with different substituents and configurations. Examples include:
- 2H-1-Benzopyran, 3,4,4a,5,6,8a-hexahydro-2,5,5,8a-tetramethyl-
- Dihydroedulan IIA
- Dihydroedulan-isomer
Uniqueness
The uniqueness of (2alpha,4aalpha8aalpha)-3,4,4a,5,6,8a-Hexahydro-2,5,5,8a-tetramethyl-2H-1-benzopyran lies in its specific configuration and the presence of multiple methyl groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
72746-44-2 |
---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
2,5,5,8a-tetramethyl-3,4,4a,6-tetrahydro-2H-chromene |
InChI |
InChI=1S/C13H22O/c1-10-6-7-11-12(2,3)8-5-9-13(11,4)14-10/h5,9-11H,6-8H2,1-4H3 |
InChI Key |
IVTQSEFLDHBCDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C(CC=CC2(O1)C)(C)C |
Origin of Product |
United States |
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